![molecular formula C12H18F2O2 B3027793 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1389315-19-8](/img/structure/B3027793.png)
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Overview
Description
The compound 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is a structurally complex molecule that features both a cyclobutane and a cyclohexane ring. This compound is not directly discussed in the provided papers, but related structures and reactions can give insights into its properties and synthesis.
Synthesis Analysis
The synthesis of related cyclobutane-containing compounds has been explored in the literature. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, achieving the stereoselective synthesis of the free amino acid . Additionally, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids has been achieved through selective transformations, starting from a Diels–Alder cycloaddition . These methods could potentially be adapted for the synthesis of this compound by incorporating fluorination steps and adjusting the starting materials.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been shown to promote rigidity due to the presence of strong intramolecular hydrogen bonds, leading to cis-fused octane structural units . This rigidity is also evident in the solid state, where intermolecular hydrogen bonds can be present. The cyclobutane ring, therefore, plays a significant role in the overall conformation of the molecule.
Chemical Reactions Analysis
Cyclobutane rings are known to participate in various chemical reactions. For example, cyclobut-1-ene-1,2-dicarboxylic acid has shown exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene . This indicates that the cyclobutane moiety can influence the stereochemical outcome of cycloaddition reactions, which could be relevant when considering the reactivity of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. The cis and trans isomers of 4-aminomethyl-1-cyclohexanecarboxylic acids have been studied, revealing that they exist in zwitterionic forms in aqueous solution and prefer staggered conformations . These findings suggest that the physical properties of cyclohexane derivatives are influenced by their conformational preferences, which could extend to the compound of interest.
Scientific Research Applications
Chemical Synthesis and Catalysis
- Synthesis of Fluorinated Compounds : Research has explored the design and synthesis of fluorinated analogs of pharmacologically relevant amino acids, such as 1-amino-4,4-difluorocyclohexanecarboxylic acid. These studies focus on the impact of fluorine atoms on conformation, lipophilicity, acidity, and fluorescent properties, suggesting potential applications in drug discovery (Mykhailiuk et al., 2013).
Supramolecular Chemistry
- Supramolecular Aggregation : Research on hydroxycarboxylic acid derivatives, such as 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, highlights the influence of the hydroxymethyl group's conformation on the dimensionality of supramolecular structures. This can lead to one-dimensional or two-dimensional structures, depending on the specific interactions involved (Foces-Foces et al., 2005).
Organic and Medicinal Chemistry
- Building Blocks for Drug Discovery : The synthesis of cyclobutane-containing amino acids, like 2-aminocyclobutane-1-carboxylic acids, provides insights into the creation of novel building blocks for medicinal chemistry. These compounds can be used to explore new pharmacological properties and drug interactions (Gauzy et al., 2004).
Environmental Chemistry
- Environmental Exposure to Related Compounds : Studies on environmental exposure to plasticizers such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) indicate the relevance of analyzing the impact of similar cyclohexane derivatives on human health and the environment. This kind of research is essential for understanding the potential risks associated with chemical exposure (Silva et al., 2013).
properties
IUPAC Name |
1-(cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2O2/c13-12(14)6-4-11(5-7-12,10(15)16)8-9-2-1-3-9/h9H,1-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEUSIBLDSTITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCC(CC2)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178969 | |
Record name | Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1389315-19-8 | |
Record name | Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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